molecular formula C18H15ClFNO5S2 B2900209 N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 877816-83-6

N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide

Cat. No. B2900209
CAS RN: 877816-83-6
M. Wt: 443.89
InChI Key: UQQNMSRLMSJVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases related to ion channel dysfunction.

Mechanism of Action

N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide acts as a non-competitive inhibitor of CFTR channels by binding to a site distinct from the channel pore. It has been proposed to stabilize the closed state of the channel, thereby reducing the probability of channel opening and chloride ion transport. This mechanism of action has been supported by electrophysiological and biochemical studies.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. It can modulate the activity of other ion channels and transporters, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase, through indirect mechanisms. This compound has also been reported to have anti-inflammatory and anti-fibrotic effects in animal models of lung and liver diseases.

Advantages and Limitations for Lab Experiments

N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide has several advantages as a research tool, including its high potency and selectivity for CFTR channels, its availability as a commercial product, and its well-characterized mechanism of action. However, there are also some limitations to its use, such as its potential off-target effects on other ion channels and transporters, its limited solubility in aqueous solutions, and its variable effects in different cell types and experimental conditions.

Future Directions

For research include the development of more potent and selective CFTR inhibitors, the optimization of drug delivery and dosing strategies, and the evaluation of combination therapies with other drugs. N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide may also have applications in other fields, such as neuroscience and cancer research, where ion channel dysfunction is implicated in disease pathogenesis.

Synthesis Methods

N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide was first synthesized by a group of researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves a series of chemical reactions starting from commercially available starting materials. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide has been widely used as a research tool to investigate the function and regulation of CFTR channels in various cell types and tissues. It has been shown to inhibit CFTR function in a dose-dependent manner, with nanomolar potency and selectivity over other ion channels. This compound has been used to study the role of CFTR in airway epithelial cells, intestinal cells, and pancreatic cells, among others.

properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO5S2/c19-13-3-7-15(8-4-13)27(22,23)18(17-2-1-11-26-17)12-21-28(24,25)16-9-5-14(20)6-10-16/h1-11,18,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQNMSRLMSJVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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